1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
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Overview
Description
1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid is a complex organic compound belonging to the class of pentacyclic triterpenoids. These compounds are known for their diverse biological activities and are found in various plants and organisms. The compound’s structure includes multiple rings and functional groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid involves multiple steps, including cyclization, oxidation, and functional group modifications. One common method involves the use of cytochrome P450 monooxygenases, which catalyze the oxidation of the pentacyclic triterpene skeleton . The reaction conditions typically include specific temperature, pH, and the presence of cofactors such as NADPH.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the desired triterpenoid. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium or platinum. The reaction conditions vary depending on the desired product but often involve controlled temperature and pH.
Major Products
Scientific Research Applications
1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid has several scientific research applications:
Biology: Investigated for its role in plant defense mechanisms and its impact on growth and development.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, the cytochrome P450 enzymes catalyze the oxidation of the triterpene skeleton, leading to the formation of bioactive derivatives . These derivatives can interact with specific receptors and enzymes in biological systems, modulating various physiological processes.
Comparison with Similar Compounds
Similar compounds include other pentacyclic triterpenoids such as β-amyrin, oleanolic acid, and betulinic acid . Compared to these compounds, 1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid has unique structural features that may confer distinct biological activities and applications.
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33) |
InChI Key |
OWUOWYKFORUAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
Origin of Product |
United States |
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